molecular formula C12H21NO2S B7591462 Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone

Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone

Cat. No. B7591462
M. Wt: 243.37 g/mol
InChI Key: MOVSMZIWFDDGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone, also known as OPI, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone involves the modulation of certain ion channels in the brain, particularly the voltage-gated sodium channels. Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone has been shown to selectively inhibit the activity of these channels, which results in a decrease in neuronal excitability. This mechanism of action is similar to that of other sodium channel blockers, such as lidocaine and tetrodotoxin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone are primarily related to its ability to modulate the activity of sodium channels in the brain. This results in a decrease in neuronal excitability, which can have a range of effects depending on the specific context. In general, Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to have anticonvulsant and analgesic effects, which make it a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone in lab experiments is its selectivity for certain ion channels in the brain. This allows researchers to selectively modulate the activity of these channels, which can help to elucidate the mechanisms underlying various neurological disorders. However, one limitation of using Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone. One area of interest is the development of more selective and potent derivatives of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone, which could be used to further elucidate the mechanisms underlying various neurological disorders. Another area of interest is the development of novel drug delivery systems for Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone, which could improve its bioavailability and extend its half-life. Finally, there is also potential for the use of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone in the development of new therapeutics for neurological disorders, particularly those that are resistant to current treatments.

Synthesis Methods

The synthesis of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone involves the reaction of oxolane-2-carboxylic acid with 2-(2-propan-2-ylthiomorpholin-4-yl)ethylamine in the presence of coupling reagents. The resulting product is then subjected to further purification steps to obtain pure Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone. This synthesis method has been optimized to produce high yields of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone with excellent purity.

Scientific Research Applications

Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This makes Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone a useful tool for studying the mechanisms underlying various neurological disorders, such as epilepsy and neuropathic pain.

properties

IUPAC Name

oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c1-9(2)11-8-13(5-7-16-11)12(14)10-4-3-6-15-10/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVSMZIWFDDGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCS1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone

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